3-Bromo-4-fluorocinnamic acid

描述

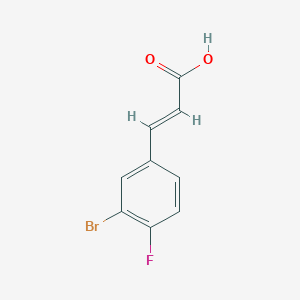

3-Bromo-4-fluorocinnamic acid (CAS: 160434-49-1) is a halogenated cinnamic acid derivative with the molecular formula C₉H₆BrFO₂ and a molecular weight of 245.04–245.05 g/mol . It features a propenoic acid backbone substituted with bromine and fluorine at the 3- and 4-positions of the phenyl ring, respectively. This compound is a white to off-white solid with a melting point of 189–192°C and is typically available at purities of 98–99% .

Its structural features—a conjugated double bond and electron-withdrawing halogen substituents—make it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for pharmaceuticals and agrochemicals . Major suppliers include Thermo Scientific, AldrichCPR, and TCI Chemicals, with prices ranging from ¥18,000/10g (Japan) to inquiry-based pricing in other regions .

准备方法

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like potassium fluoride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反应分析

Types of Reactions

3-Bromo-4-fluorocinnamic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted cinnamic acids, biaryl compounds, and other derivatives that are useful in pharmaceutical and agrochemical synthesis .

科学研究应用

Synthesis Methods Overview

| Method | Description |

|---|---|

| Suzuki–Miyaura Coupling | Involves coupling boronic acids with halogenated compounds to form biaryl compounds. |

| Direct Halogenation | Utilizes electrophilic aromatic substitution to introduce bromine and fluorine. |

| Esterification | Forms esters from carboxylic acids and alcohols, potentially leading to derivatives of cinnamic acid. |

Biological Applications

Research indicates that 3-Bromo-4-fluorocinnamic acid derivatives exhibit promising antitumor activity against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, making it a candidate for developing novel anticancer agents. For example, studies on related halogenated compounds suggest that they can induce cytotoxic effects in tumor cells, indicating potential therapeutic applications for this compound as well.

Antifungal Properties

In addition to its antitumor potential, this compound may also exhibit antifungal properties . Research on structurally similar compounds has shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The fungitoxicity observed in these studies suggests that this compound could be optimized for antifungal applications .

Industrial Applications

The compound's unique properties make it valuable in medicinal chemistry as a building block for synthesizing bioactive molecules. Its reactivity allows for the modification of existing pharmaceutical compounds or the creation of new drug candidates targeting various diseases, including metabolic disorders like type II diabetes .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents.

- Fungal Inhibition : Research focusing on halogenated compounds found that certain derivatives showed significant antifungal activity, indicating that this compound could similarly inhibit fungal growth.

作用机制

The mechanism of action of 3-Bromo-4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

相似化合物的比较

Structural Isomers: Substitution Position Variations

5-Bromo-2-fluorocinnamic Acid (CAS: 1201-99-6)

- Molecular Formula : C₉H₆BrFO₂ (same as 3-Bromo-4-fluorocinnamic acid).

- Key Differences : The bromine and fluorine substituents are at the 5- and 2-positions, altering electronic distribution and steric effects.

Halogen-Substituted Benzoic Acids

3-Bromo-4-chlorobenzoic Acid (CAS: 42860-10-6)

- Molecular Formula : C₇H₄BrClO₂.

- Molecular Weight : 235.47 g/mol.

- Key Differences: Replaces the propenoic acid chain with a carboxylic acid group and substitutes chlorine for fluorine.

- Properties : Higher acidity (pKa ~2.1) due to the stronger electron-withdrawing effect of chlorine compared to fluorine. Melting point data unavailable, but benzoic acids generally exhibit higher solubility in polar solvents than cinnamic acids .

3-Bromo-4-(trifluoromethyl)benzoic Acid (CAS: 581813-17-4)

- Molecular Formula : C₈H₄BrF₃O₂.

- Molecular Weight : 277.02 g/mol.

- Key Differences : A trifluoromethyl (-CF₃) group replaces fluorine, significantly increasing electron-withdrawing effects.

- Impact : Enhanced acidity (pKa ~1.5) and reactivity in electrophilic substitution reactions. Used in advanced material synthesis .

Acid Chain Variants

3-Bromo-4-fluorophenylacetic Acid (CAS: 194019-11-9)

- Molecular Formula : C₈H₆BrFO₂.

- Molecular Weight : 233.04 g/mol.

- Key Differences: Shorter acetic acid chain instead of cinnamic acid’s propenoic chain.

- Impact: Reduced conjugation, leading to lower UV absorption. Applications include synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) .

Methoxy-Substituted Analogues

3-Bromo-4-methoxybenzoic Acid (CAS: 99-58-1)

- Molecular Formula : C₈H₇BrO₃.

- Molecular Weight : 230.04 g/mol.

- Key Differences : Methoxy (-OCH₃) group replaces fluorine, introducing electron-donating effects.

- Impact : Lower acidity (pKa ~4.5) compared to this compound (pKa ~2.8). Used in dye and polymer industries .

Comparative Data Table

Key Findings

Electronic Effects : Fluorine’s electronegativity enhances acidity and stabilizes intermediates in cross-coupling reactions, making this compound more reactive than chloro- or methoxy-substituted analogues .

Structural Flexibility: The propenoic acid chain in cinnamic acid derivatives enables conjugation, critical for applications in photovoltaics and fluorescence-based sensors, unlike benzoic or phenylacetic acids .

Market Availability : this compound is widely available compared to niche analogues like 3-Bromo-4-(trifluoromethyl)benzoic acid, which is priced higher due to specialized synthesis routes .

生物活性

3-Bromo-4-fluorocinnamic acid, with the molecular formula C₉H₆BrFO₂, is a derivative of cinnamic acid characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Weight : 244.04 g/mol

- Melting Point : 189-192 °C

- Appearance : Light yellow solid, odorless

This compound's unique structure enhances its reactivity and biological properties due to the electronic effects of the bromine and fluorine atoms. These halogen substituents can significantly influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound's mechanism includes:

- Inhibition of Enzymatic Activity : Similar halogenated compounds have been shown to inhibit key metabolic pathways in cancer cells, leading to apoptosis (programmed cell death) and necrosis (cell death due to injury) .

- Antifungal Activity : The compound may compromise the integrity of fungal cell membranes, a characteristic observed in related brominated and fluorinated compounds .

Antitumor Properties

Research indicates that brominated compounds similar to this compound exhibit significant antitumor activity. For instance, studies on 3-Bromopyruvate have demonstrated its cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar therapeutic potential .

Antifungal Properties

The antifungal activity of halogenated compounds is well-documented. Compounds like this compound may inhibit the growth of pathogens such as Candida albicans, a common opportunistic fungal pathogen . This activity is often linked to the disruption of cell membrane integrity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated cinnamic acids:

| Compound | Antitumor Activity | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | Potential | Yes | Unique combination of bromine and fluorine |

| 3-Bromo-cinnamic acid | Moderate | Yes | Lacks fluorine substitution |

| 4-Chloro-cinnamic acid | Limited | Yes | Less reactive than brominated compounds |

Case Studies

- Antifungal Efficacy : A study demonstrated that derivatives of cinnamic acid, including halogenated variants like this compound, showed effective antifungal properties against Candida albicans. The mechanism involved disrupting cellular membranes .

- Antitumor Activity : Research on similar brominated compounds indicated their ability to induce apoptosis in cancer cells. For example, studies on 3-Bromopyruvate revealed its efficacy against thymic tumors, which could provide insights into the potential applications of this compound in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-fluorocinnamic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation of cinnamic acid derivatives. Bromination and fluorination steps must be carefully sequenced to avoid side reactions. For example, bromine can be introduced via electrophilic substitution on fluorinated precursors. Optimization includes controlling reaction temperature (e.g., 0–25°C for bromination) and using catalysts like Lewis acids (e.g., FeBr₃). Purification via recrystallization (using ethanol/water mixtures) is critical, as evidenced by the reported melting point of 189–192°C . Purity (>98%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze coupling constants to distinguish between trans- and cis-cinnamic acid isomers. The trans isomer typically shows a coupling constant J = 16 Hz for the α,β-unsaturated protons. Fluorine and bromine substituents induce distinct deshielding effects in aromatic protons .

- HPLC : Use a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities. Retention time comparison with standards ensures purity .

- Melting Point Analysis : Consistency with the reported range (189–192°C) validates crystallinity and purity .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The meta-bromo and para-fluoro substituents create an electron-deficient aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Bromine acts as a better leaving group than fluorine, enabling selective cross-coupling at the C-Br position. Researchers should use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids (e.g., phenylboronic acid) in THF/water at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. What strategies mitigate cis-trans isomerization during the synthesis or application of this compound derivatives?

- Methodological Answer : Isomerization occurs under prolonged heating or UV exposure. To minimize:

- Conduct reactions in the dark or under inert atmospheres.

- Use mild conditions (e.g., room temperature for esterification).

- Stabilize the trans isomer via hydrogen bonding with protic solvents (e.g., methanol). Characterize isomers using NOESY NMR to confirm spatial proximity of α,β-protons .

Q. How do discrepancies in reported melting points (e.g., 189–192°C vs. other bromo-fluorocinnamic acids) inform purification protocol development?

- Methodological Answer : Variations in melting points (e.g., 4-Bromo-2-fluorocinnamic acid melts at 219–223°C ) arise from positional isomerism and purity levels. For this compound, recrystallization from toluene/hexane mixtures improves purity. Differential Scanning Calorimetry (DSC) can detect polymorphic forms, ensuring batch-to-batch consistency .

Q. What are the environmental persistence and biodegradation pathways of this compound, and how can these be studied in laboratory settings?

- Methodological Answer : Fluorinated aromatics are recalcitrant to biodegradation due to C-F bond stability. Conduct aerobic microbial degradation assays using Pseudomonas spp. or Rhodococcus spp. in mineral salt media. Monitor degradation via LC-MS for defluorinated metabolites (e.g., 4-fluorocinnamic acid). Hydrolysis studies (pH 2–12, 25–60°C) can assess abiotic degradation pathways .

属性

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。